Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate
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Overview
Description
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate is a chemical compound with the molecular formula C14H20BrClN2O4. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate typically involves the reaction of 3-bromo-6-chloropyridine with di-tert-butyl iminodicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the major product would be the corresponding aminopyridine derivative.
Scientific Research Applications
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl ((3-bromo-5-chloropyridin-2-yl)methyl)iminodicarbonate
- Di-tert-butyl ((3-bromo-4-chloropyridin-2-yl)methyl)iminodicarbonate
- Di-tert-butyl ((3-bromo-6-fluoropyridin-2-yl)methyl)iminodicarbonate
Uniqueness
What sets Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate apart is the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)9-11-10(17)7-8-12(18)19-11/h7-8H,9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXDHRRMLKDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=N1)Cl)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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